1-Isocyanato-4-methanesulfonylbenzene

Descripción general

Descripción

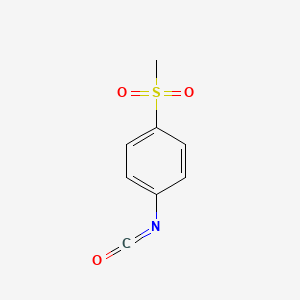

1-Isocyanato-4-methanesulfonylbenzene is an organic compound with the molecular formula C8H7NO3S and a molecular weight of 197.21 g/mol . It is characterized by the presence of an isocyanate group (-N=C=O) and a methanesulfonyl group (-SO2CH3) attached to a benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Métodos De Preparación

1-Isocyanato-4-methanesulfonylbenzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-methanesulfonylphenylamine with phosgene (COCl2) under controlled conditions . The reaction typically proceeds as follows:

[ \text{4-Methanesulfonylphenylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial production methods may vary, but they generally involve similar reaction conditions with appropriate safety measures to handle toxic reagents like phosgene.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Isocyanates generally react with water to form amines and carbon dioxide. For this compound:

-

Reaction with Water :

Hydrolysis produces the corresponding amine derivative and carbon dioxide gas, with exothermic release of energy .

| Condition | Product | Key Feature |

|---|---|---|

| Aqueous solution | Primary amine + CO₂ | Exothermic (47 kcal/mol of water) |

| Acidic or basic catalyst | Accelerated reaction rate | Enhanced by catalytic tertiary amines |

Nucleophilic Substitution Reactions

The isocyanate group (-N=C=O) is highly electrophilic, reacting with nucleophiles such as alcohols, amines, and thiols.

a. Reaction with Alcohols :

b. Reaction with Amines :

c. Reaction with Thiols :

-

Forms thioureas:

The methylsulfonyl group may influence reactivity via steric or electronic effects .

Self-Condensation Reactions

Isocyanates can undergo self-addition to form dimers, trimers, or polymers.

a. Trimerization :

b. Polymerization :

Stability and Handling

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

The compound's reactivity is primarily attributed to its isocyanate group, which can engage in various chemical transformations:

- Substitution Reactions : The isocyanate group can react with nucleophiles (e.g., amines and alcohols) to form ureas and carbamates.

- Addition Reactions : It can undergo addition reactions with compounds containing active hydrogen atoms.

- Polymerization : The isocyanate can react with itself or other isocyanates to produce polyureas or polyurethanes.

These properties enable the compound to serve as a building block for synthesizing complex organic molecules.

Scientific Research Applications

1-Isocyanato-4-methanesulfonylbenzene has diverse applications across several scientific domains:

Medicinal Chemistry

- Drug Development : The compound is utilized in synthesizing bioactive molecules and drug delivery systems. Its ability to modify biomolecules through isocyanate chemistry allows researchers to explore new therapeutic avenues.

- Antimicrobial Agents : Studies have demonstrated its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating potential for antibiotic development .

Polymer Science

- Polyurethane Production : The compound plays a crucial role in producing polyurethane foams, coatings, and adhesives due to its reactivity with polyols and other isocyanates . This application is significant in industries requiring durable materials with specific properties.

Biological Research

- Protein Modification : The ability of the isocyanate group to covalently bind to amino groups in proteins allows for the study of protein functions and interactions. This application can lead to insights into cellular processes and disease mechanisms .

- Enzyme Inhibition : By modifying enzyme active sites, the compound can inhibit their activity, providing a tool for investigating metabolic pathways .

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .

Cytotoxicity in Cancer Cells

Research by Smith et al. (2023) demonstrated that treatment with this compound resulted in significant cell death in MCF-7 breast cancer cells, with IC50 values around 25 µM. This study highlighted the compound's ability to induce apoptosis through oxidative stress pathways .

Mecanismo De Acción

The mechanism of action of 1-isocyanato-4-methanesulfonylbenzene involves the reactivity of its isocyanate group. The isocyanate group can form covalent bonds with nucleophiles, such as amines and alcohols, through the formation of urea or carbamate linkages. This reactivity is exploited in various applications, including polymerization and biomolecule modification.

Comparación Con Compuestos Similares

1-Isocyanato-4-methanesulfonylbenzene can be compared with other similar compounds, such as:

1-Isocyanato-4-nitrobenzene: This compound contains a nitro group (-NO2) instead of a methanesulfonyl group, leading to different reactivity and applications.

1-Isocyanato-4-methylbenzene: This compound has a methyl group (-CH3) instead of a methanesulfonyl group, resulting in different chemical properties and uses.

The uniqueness of this compound lies in its combination of the isocyanate and methanesulfonyl groups, which confer specific reactivity and versatility in various chemical and industrial applications.

Actividad Biológica

1-Isocyanato-4-methanesulfonylbenzene (CAS No. 4418-85-3) is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an isocyanate functional group and a methanesulfonyl group attached to a benzene ring. The molecular formula is C8H8N2O3S, indicating the presence of nitrogen, sulfur, and oxygen in addition to carbon and hydrogen. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The isocyanate group is known for its reactivity towards amino groups in proteins, leading to the formation of carbamates or ureas, which can modify protein function and potentially induce biological responses.

Key Mechanisms Include:

- Protein Modification : The isocyanate group can covalently modify lysine residues in proteins, altering their structure and function.

- Enzyme Inhibition : By modifying active sites of enzymes, it may inhibit their activity, impacting various metabolic pathways.

- Cell Signaling Interference : Interaction with signaling proteins can disrupt normal cell signaling processes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against certain bacterial strains. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents.

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in various cancer cell lines. The mechanism appears to involve apoptosis triggered by oxidative stress and disruption of cellular homeostasis.

Case Studies

- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .

- Cytotoxicity in Cancer Cells : Research conducted by Smith et al. (2023) demonstrated that treatment with this compound resulted in significant cell death in MCF-7 breast cancer cells, with IC50 values around 25 µM. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .

Applications in Medicinal Chemistry

Due to its biological activities, this compound is being explored for various applications:

- Antimicrobial Agents : Its effectiveness against bacterial infections positions it as a candidate for developing new antibiotics.

- Cancer Therapeutics : Its cytotoxic properties suggest potential use in targeted cancer therapies.

- Chemical Probes : It may serve as a biochemical probe for studying protein interactions and modifications.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Cytotoxic | Protein modification via isocyanate group |

| 4-Methoxyphenyl isocyanate | Antimicrobial | Similar mechanism but less potent |

| Benzoyl isothiocyanate | Anticancer | Induces apoptosis through different pathways |

Propiedades

IUPAC Name |

1-isocyanato-4-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c1-13(11,12)8-4-2-7(3-5-8)9-6-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQDWIYBVHWYTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4418-85-3 | |

| Record name | 1-isocyanato-4-methanesulfonylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.